molecular formula C18H26N6O B5504370 1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5504370
M. Wt: 342.4 g/mol
InChI Key: YTEJEMOQSULKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, including condensation, nucleophilic addition, and cycloaddition reactions. For instance, derivatives of 1,2,4-triazole have been synthesized using a variety of starting materials and reaction conditions that might be relevant to our compound of interest. The synthesis processes typically aim at introducing specific functional groups to achieve the desired molecular structure, with precise control over the reaction conditions to ensure high yield and purity (Lahmidi et al., 2019).

Molecular Structure Analysis

X-ray diffraction (XRD) and spectroscopic techniques such as NMR and IR are critical for characterizing the molecular structure of synthesized compounds. These methods provide detailed information on the geometry, bond lengths, and angles, as well as the electronic environment of the molecules. For similar compounds, studies have demonstrated the use of XRD to confirm the crystal structure, while NMR and IR spectroscopy were used to elucidate the molecular structure and functional groups present (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of such a compound are influenced by its functional groups and molecular structure. For example, the presence of the triazole ring can impart unique chemical behaviors, allowing for further functionalization or participation in various chemical reactions. The triazole ring is known for its role in click chemistry, a powerful tool for constructing complex molecules with high precision and efficiency. Reactions involving triazole formation, such as the azide-alkyne cycloaddition, are commonly used in synthesizing related compounds (Koronatov et al., 2020).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, solubility, and crystallinity, can provide insights into their potential applications and handling requirements. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties. The molecular structure, particularly the presence and arrangement of functional groups, greatly influences these physical properties.

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, are crucial for its application in different fields. The presence of functional groups like carboxamide and triazole in our compound of interest suggests specific reactivity patterns, such as the ability to participate in hydrogen bonding or to act as ligands in coordination compounds. Studies on similar molecules have explored their potential as catalysts, ligands, or organic intermediates in synthetic chemistry (Dash et al., 2010).

Scientific Research Applications

Synthesis of Ordered Polymer by Direct Polycondensation

This study discusses the synthesis of a poly(amide−acylhydrazide−amide) using various components, including piperazine and aminobenzohydrazide. The process involves mixing dicarboxylic acid, diester, and other agents in N-methyl-2-pyrrolidinone (NMP) (Yu, Seino, & Ueda, 1999).

Studies with Enaminones: Reactions with Aminoheterocycles

This research explores the reaction of enaminones with aminoheterocycles, leading to the formation of various azolopyrimidines and azolopyridines. The study provides insights into the potential applications of these compounds in synthesizing new chemical entities (Almazroa, Elnagdi, & El‐Din, 2004).

Synthesis and Evaluation of Antimicrobial Activities of 1,2,4-Triazoles

This paper focuses on synthesizing new 1,2,4-triazoles and evaluating their antimicrobial activities. The study highlights the potential of these compounds in medical applications, especially as antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of 8-Azapurin-6-ones from 4-Amino-1,2,3-Triazole-5-Carboxamides

This study involves the synthesis of 8-azapurin-6-ones using 4-amino-1,2,3-triazole-5-carboxamides. It provides valuable information on the chemical reactions and properties of these compounds, which could be useful in various scientific research applications (Albert & Trotter, 1979).

Synthesis of Some New 1,2,4-Triazoles and Their Antimicrobial Activities

This paper discusses the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their subsequent antimicrobial activity evaluation. The findings underscore the significance of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Synthesis of Aromatic Polyamides Based on Bis(Ether-Carboxylic Acid)

This research details the synthesis of aromatic polyamides from various diacids and diamines. The study provides insights into the properties and applications of these polyamides in different scientific and industrial contexts (Yang, Hsiao, & Yang, 1999).

Photosensitive Poly(Benzoxazole) Based on Precursor from Diphenyl Isophthalate

This study discusses the synthesis of poly(benzoxazole) from bis(o-aminophenol) and diphenyl isophthalate. The research highlights the photosensitivity and other properties of the synthesized polymer, suggesting its potential in various applications (Ebara, Shibasaki, & Ueda, 2003).

Synthesis and Characterization of Schiff’s Bases as Corrosion Inhibitors

The paper presents the synthesis and investigation of Schiff’s bases as corrosion inhibitors for mild steel. This research provides valuable information on the effectiveness of these compounds in protecting metal surfaces (Ansari, Quraishi, & Singh, 2014).

properties

IUPAC Name

1-(2-aminoethyl)-N-[[1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-4-2-3-5-16(14)12-23-8-6-15(11-23)10-20-18(25)17-13-24(9-7-19)22-21-17/h2-5,13,15H,6-12,19H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEJEMOQSULKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)CNC(=O)C3=CN(N=N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.